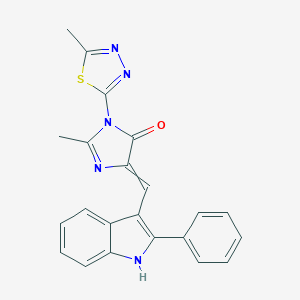
Cucumegastigmane I
概要
説明
Cucumegastigmane I is a natural sesquiterpenoid isolated from the fruits of Trichosanthes kirilowii Maxim . It is an oil with a molecular formula of C13H20O4 .
Synthesis Analysis
This compound was isolated from the leaves of Cucumis sativus. The structures of the new compounds were elucidated from spectroscopic analysis and their absolute stereochemistries were determined in detail using the chemical conversion and a modified Mosher’s method .Molecular Structure Analysis
This compound contains a total of 37 bond(s); 17 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 1 ketone(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.3 . It is an oil . The boiling point is predicted to be 432.7±45.0 °C .科学的研究の応用
Chemical Composition and Structure
Cucumegastigmane I is a megastigmane identified from the leaves of Cucumis sativus (cucumber). Studies have elucidated its chemical structure using spectroscopic analysis and detailed stereochemistry through chemical conversion and modified Mosher's method (Kai, Baba, & Okuyama, 2007).
Phytochemical Investigations
Phytochemical research has included this compound in the study of chemical constituents from various plants, like Zehneria scabra Sond. These studies contribute to understanding the diverse compounds present in plants and their potential applications in medicine and agriculture (Ayam, Ali, Khan, & Ross, 2016).
Plant Growth and Hydroponics
This compound, being identified in cucumbers, indirectly relates to studies focusing on cucumber growth and cultivation. Research on hydroponic solution processing with acoustic-magnetic field effects on cucumber yield is one such example, although it doesn't directly involve this compound (Korzhakov, Oskin, & Korzhakova, 2020).
Nutraceutical Quality Enhancement
Studies on the foliar application of substances like salicylic acid on cucumber can indirectly relate to this compound's presence in cucumbers. These studies aim to enhance the nutraceutical quality of cucumbers, possibly affecting the concentration of compounds like this compound (Preciado-Rangel et al., 2019).
Robotic Harvesting in Agriculture
The development of algorithms for detecting field-grown cucumbers for robotic harvesting is part of the broader scope of agricultural technology, which could indirectly impact the cultivation and study of cucumbers containing this compound (Fernández et al., 2018).
Biotechnological Methods in Cucumis Research
Research on biotechnological methods in Cucumis, like interspecific hybridization and protoplast culture, may indirectly impact studies involving this compound. These methods can alter the phytochemical composition of cucumbers (Navrátilová et al., 2018).
Genotoxicity Studies
Studies on the genotoxicity of substances like copper nanoparticles on cucumbers potentially contribute to understanding the environmental impacts on cucumbers' phytochemical composition, including this compound (Mosa et al., 2018).
DNA Molecule Markers in Genetic Breeding
Research on DNA molecule markers in Cucumis for genetic breeding indirectly relates to this compound, as genetic breeding techniques can influence the phytochemical profile of cucumbers (Zhiwei, 2006).
Therapeutic Potential of Cucumbers
Investigations into the therapeutic potential of cucumbers, including their antidiabetic and lipid-lowering activities, indirectly involve this compound due to its presence in cucumbers. These studies contribute to the understanding of cucumbers' health benefits (Mukherjee, Nema, Maity, & Sarkar, 2013).
Safety and Hazards
生化学分析
Biochemical Properties
It is known that it interacts with various biomolecules in the cell
Cellular Effects
It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Temporal Effects in Laboratory Settings
This would include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
This would include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This would include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This would include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This would include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(4S)-4-[(E,3S)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/b5-4+/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLCQYMRNGWEJB-OERKHBLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@@H](CO)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cucumegastigmane I and where is it found?
A1: this compound is a megastigmane compound first isolated from the leaves of Cucumis sativus (cucumber). [, ] Megastigmanes are a class of natural products derived from carotenoids and are often found in plants.
Q2: What is the molecular formula and structure of this compound?
A2: While the provided abstracts do not explicitly state the molecular formula and weight, they mention the use of spectroscopic techniques like NMR and HRESIMS for structural elucidation. [, , ] The paper specifically focusing on the isolation of this compound likely contains this information. []
Q3: What other megastigmanes have been found alongside this compound in plants?
A3: Research has identified several other megastigmanes alongside this compound. These include cucumegastigmane II, (+)-dehydrovomifoliol, canangaionoside, (6S,9S)-roseoside, icariside B5, and linarionoside A. These were found in various plant species including Cucumis sativus and Sauropus bacciformis. [, ]
Q4: What analytical techniques are used to characterize and quantify this compound?
A5: Researchers utilize a combination of spectroscopic and chromatographic techniques for the analysis of this compound. These include Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and various chromatographic methods. [, , ] These techniques help elucidate the structure, determine the molecular weight, and quantify the compound in plant extracts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



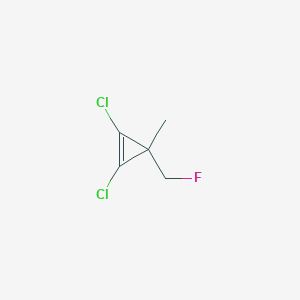

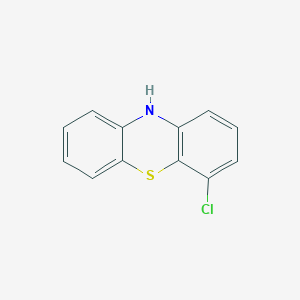
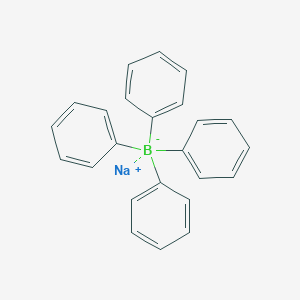

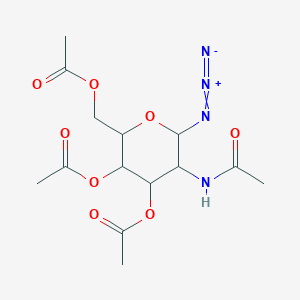

![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)

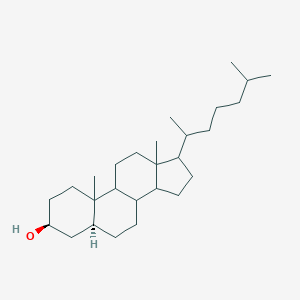


![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
